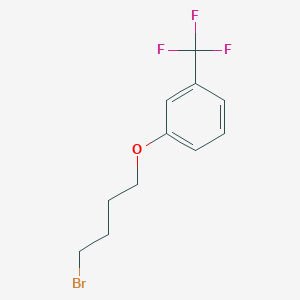

1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene

Description

1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene is an organobromine compound featuring a bromobutoxy chain (-O-(CH₂)₃-CH₂Br) and a trifluoromethyl (-CF₃) group at the meta position of the benzene ring. Its CAS number is 81368-22-1 (methyl analog) , while derivatives with nitro or chloro substituents (e.g., 1-(4-bromobutoxy)-3-nitrobenzene, CAS 31191-44-3) are also documented .

Properties

IUPAC Name |

1-(4-bromobutoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O/c12-6-1-2-7-16-10-5-3-4-9(8-10)11(13,14)15/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAFRLNIEQFVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the following key steps:

Etherification: The formation of an ether bond between the bromobutoxy group and the benzene ring.

Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the removal of the bromine atom or the trifluoromethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Dehalogenated or defluorinated compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the resulting compounds.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds. For instance, it has been utilized in reactions with potassium cyanide to produce pyrimidine derivatives, which are valuable in medicinal chemistry .

- Formation of Trifluoromethylated Compounds: The trifluoromethyl group is known to enhance biological activity and lipophilicity, making it a desirable feature in drug design. Compounds derived from 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene have been explored for their potential as pharmaceuticals .

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Antiplasmodial Activity: Some derivatives have shown promising results against malaria parasites, indicating potential use as antimalarial agents . The incorporation of the bromobutoxy group enhances solubility and bioavailability.

- Anticancer Properties: Research into related compounds has suggested that trifluoromethylated benzene derivatives can inhibit tumor growth by interfering with specific cellular pathways .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being investigated for its potential use in material science.

Applications:

- Polymer Chemistry: The compound can serve as a building block for polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups. Such materials are valuable in coatings and advanced materials technology.

- Light-Emitting Diodes (LEDs): Compounds containing trifluoromethyl groups have been studied for their optical properties, making them suitable for applications in electronic devices such as OLEDs (Organic Light Emitting Diodes) .

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromobutoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, synthetic utility, and physicochemical properties of 1-(4-bromobutoxy)-3-(trifluoromethyl)benzene can be contextualized against analogs with variations in substituents, chain length, or functional groups. Key comparisons are summarized below:

Key Findings :

Reactivity in Etherification :

- The trifluoromethyl group reduces nucleophilic substitution efficiency compared to electron-donating groups. For example, 1-(2-bromoethyl)-3-(trifluoromethyl)benzene is synthesized in 51% yield under SN2 conditions , whereas 1-(4-bromobutoxy)-4-fluorobenzene achieves 53% yield using iron catalysis .

- Cross-etherification fails for trifluoromethyl derivatives (e.g., 1-(1-(benzyloxy)ethyl)-3-(trifluoromethyl)benzene), likely due to steric hindrance from -CF₃ .

Thermodynamic Stability: The -CF₃ group enhances thermal stability but lowers solubility in polar solvents. In contrast, nitro-substituted analogs (e.g., 1-(4-bromobutoxy)-3-nitrobenzene) exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) due to the strong electron-withdrawing effect of -NO₂ .

Applications in Cross-Coupling :

- Bromobutoxy chains facilitate Mizoroki–Heck or Suzuki couplings. For example, 1-bromo-3-(trifluoromethyl)benzene undergoes palladium-catalyzed coupling with acroleine diethyl acetal to form α,β-unsaturated esters .

The methyl analog (1-(4-bromobutoxy)-3-methylbenzene) is classified with risk phrases R20/22 (harmful by inhalation and ingestion) and R36/37/38 (irritating to eyes, respiratory system, and skin) .

Biological Activity

1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene, also known by its CAS number 70743-66-7, is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a bromobutoxy substituent on a benzene ring, which may influence its reactivity and biological interactions. The molecular formula is C₁₁H₁₃BrF₃O, and it exhibits unique physicochemical properties due to the presence of both bromine and trifluoromethyl groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related aromatic compounds possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better cell membrane penetration.

The biological activity of this compound is likely mediated through several pathways:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Receptor Modulation : The compound could interact with cellular receptors, altering signal transduction pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, inhibiting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various halogenated compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria at varying concentrations.

- Anticancer Potential : Research on related compounds showed that they could inhibit the proliferation of cancer cells in vitro. The MTT assay demonstrated that certain derivatives led to a decrease in cell viability with IC50 values ranging from 10 µM to 30 µM.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.